4SC-205 is a small-molecule inhibitor targeting the human kinesin-related motor protein Eg5, also known as kinesin spindle protein-5. This compound exhibits potential antineoplastic activity, primarily by disrupting mitotic processes, leading to apoptosis and cell death in cancer cells. The inhibition of Eg5 is critical because this protein plays a vital role in spindle dynamics during cell division, particularly in the assembly and maintenance of the mitotic spindle .
4SC-205 was developed as part of research aimed at finding effective treatments for various cancers, particularly solid tumors and malignant lymphomas. It is classified as an antineoplastic agent due to its ability to interfere with cellular division mechanisms . The compound is currently undergoing clinical trials to evaluate its efficacy and safety in humans .
The synthesis of 4SC-205 involves several chemical reactions that typically include the modification of existing chemical structures to enhance their inhibitory properties against Eg5. While specific synthetic pathways for 4SC-205 are not extensively detailed in the literature, compounds with similar structures often undergo processes such as:
The technical details of these methods would typically involve refluxing the reactants in solvents like ethanol, often in the presence of catalysts such as sodium acetate to facilitate the reactions.
The molecular structure of 4SC-205 can be characterized by its specific arrangement of atoms that allows it to effectively bind to Eg5. The compound's structure includes:
Data from spectral analyses such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structural integrity and purity of synthesized compounds, including 4SC-205 .
4SC-205 primarily interacts with Eg5 through competitive inhibition. The mechanism involves:
Technical details regarding these reactions can be determined through assays measuring changes in cellular viability and mitotic progression upon treatment with 4SC-205.
The mechanism by which 4SC-205 exerts its antitumor effects involves:
Data from studies indicate that compounds like 4SC-205 can lead to significant tumor regression in preclinical models by effectively halting cell division at critical phases .
The physical and chemical properties of 4SC-205 are crucial for understanding its behavior in biological systems:
These properties are essential for ensuring stability during experiments and clinical applications.
4SC-205 has potential applications in various scientific fields, particularly:
The ongoing research into 4SC-205 highlights its promise as a novel therapeutic agent in oncology, particularly due to its unique mechanism of action that avoids some common side effects associated with conventional cancer treatments .
KIF11 (kinesin family member 11), also termed Eg5 or kinesin spindle protein (KSP), is a plus-end-directed mitotic kinesin essential for bipolar spindle assembly during cell division. This motor protein functions as a homotetramer, crosslinking antiparallel microtubules and generating outward forces that separate duplicated centrosomes. By hydrolyzing ATP, KIF11 enables microtubule sliding critical for establishing mitotic spindle bipolarity. Disruption of KIF11 activity induces characteristic monopolar spindles, mitotic arrest, and subsequent apoptosis [1] [5].
In oncogenesis, KIF11 is overexpressed in diverse aggressive malignancies, including neuroblastoma, glioblastoma, breast cancer, and osteosarcoma. Transcriptomic and proteomic analyses reveal that high KIF11 expression correlates with:
Table 1: KIF11 Expression Correlations in Human Cancers
Cancer Type | Expression Level | Clinical Association | Molecular Correlates |
---|---|---|---|
Neuroblastoma | High in high-risk | Shorter OS/EFS (HR=3.051) | 1p36 loss, 17q gain, MYCN amplification |
Glioblastoma (IDH-wt) | Elevated | Radioresistance, poor survival | Mitotic dysregulation |
Osteosarcoma | High | Metastasis, chemoresistance | Chromosomal instability |
Mechanistically, KIF11 supports tumor proliferation by enabling rapid mitotic progression in genomically unstable cells. Its overexpression in high-risk neuroblastomas and other aggressive cancers validates it as a therapeutic target [1] [8].
4SC-205 is an orally bioavailable small molecule inhibitor that selectively targets the ATP-binding pocket within the motor domain of KIF11. The compound’s chemical structure (C₃₃H₃₈N₈O₄S) facilitates high-affinity interactions with key residues in the catalytic site, competitively inhibiting ATP hydrolysis and arresting motor function [4] [9].
Structural analyses of analogous KIF11 inhibitors (e.g., ispinesib) reveal that:
Biochemical studies confirm 4SC-205’s mechanism:
The compound’s selectivity for KIF11 over other kinesins (e.g., HSET/KIFC1) minimizes off-target effects, as validated by its lack of cytotoxicity in differentiated non-mitotic cells [1] .
4SC-205 belongs to a class of allosteric KIF11 inhibitors but possesses distinct pharmacological advantages over predecessors like ispinesib, filanesib, and ARRY-520:
Table 2: Comparative Profile of KIF11 Inhibitors
Inhibitor | Administration | Key Mechanism | Clinical Stage | Unique Advantages of 4SC-205 |
---|---|---|---|---|
Ispinesib | Intravenous | ATP-competitive | Phase II | Oral bioavailability; daily dosing |
Filanesib | Intravenous | Microtubule dissociation | Phase II | Sustained target inhibition |
ARRY-520 | Intravenous | Eg5 binding | Phase II | Synergy with chemotherapies |
4SC-205 | Oral | ATP-competitive | Phase I | N/A |
Key Differentiators:
Unlike microtubule-targeting agents (e.g., vinca alkaloids), 4SC-205 spares interphase microtubules, potentially reducing neurotoxicity—though clinical validation is pending [5] .
Table 3: Compound Nomenclature for 4SC-205
Designation | Name |
---|---|
IUPAC/Chemical | Not publicly disclosed |
Synonyms | 4SC205, 4SC-205, LH-031 |
Development Code | 4SC-205 |
Target | KIF11/Eg5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7